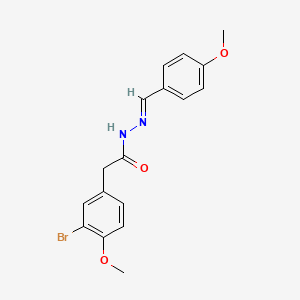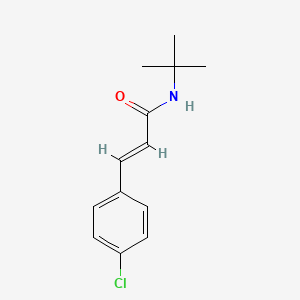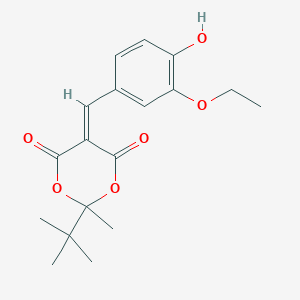![molecular formula C17H18N4O2S B5532689 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5532689.png)
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves starting from common intermediates such as 2-chloro-N-phenyl acetamide, reacting with derivatives of 1H-benzo[d]imidazole or similar heterocycles. These syntheses are characterized by their steps to introduce various substituents into the imidazole ring, utilizing reagents like 1,3,4-oxadiazole-2-thione or thiols to achieve the desired structural modifications (Ramalingam et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds, including their geometric configuration and electronic properties, is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. These analyses reveal the presence of specific functional groups and the overall molecular architecture which dictate the compound's reactivity and interaction with biological targets (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include the formation of amide bonds, especially in the presence of unmasked imidazole ring systems, employing coupling procedures for synthesis. This highlights the compound's reactivity towards forming more complex molecules, which can be significant in pharmacological applications (Modder et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are integral to understanding the behavior of these compounds under different conditions. These properties are determined through experimental methods and are crucial for the compound's formulation and application in various fields.
Chemical Properties Analysis
The chemical properties, including acidity (pKa values), reactivity with different chemical reagents, and stability under various conditions, are essential for the development of these compounds into useful agents. Studies on similar compounds have shown varied reactivity, offering insights into how structural modifications impact chemical behavior (Duran & Canbaz, 2013).
Mécanisme D'action
The mechanism of action of imidazole compounds can vary depending on their specific structure and the biological system they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-8-15(21-23-11)20-16(22)10-24-17-18-12(2)14(19-17)9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,18,19)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFLKVYVBNEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N2)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5532622.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)

![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)

![N-[(2-chloro-3-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5532646.png)


![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)
![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)
![2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)
